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Compound of Interest

Compound Name: D-erythro-Ritalinic acid-d10

Cat. No.: B13443231

Characterization of D-erythro-Ritalinic Acid-d10:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of D-
erythro-Ritalinic acid-d10, a deuterated isotopologue of a metabolite of methylphenidate. The
information herein is intended to support research, forensic analysis, and drug development
activities.

Introduction

D-erythro-Ritalinic acid-d10 is the deuterium-labeled form of D-erythro-ritalinic acid, a
metabolite of the erythro isomer of methylphenidate. While the threo-isomers of
methylphenidate are the pharmacologically active components, the study of all isomers and
their metabolites is crucial for comprehensive pharmacokinetic and metabolic profiling, as well
as for forensic identification. Deuterated standards, such as D-erythro-Ritalinic acid-d10, are
essential internal standards for quantitative analysis by mass spectrometry, providing high
accuracy and precision in bioanalytical methods.

This guide outlines the key analytical techniques for the characterization of D-erythro-Ritalinic
acid-d10, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).
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Physicochemical Properties

Property Value
Chemical Formula C13H7D10NO2
Molecular Weight 229.34 g/mol
Stereochemistry D-erythro
Deuterium Labeling di0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For D-erythro-
Ritalinic acid-d10, *H and 3C NMR would be utilized to confirm its identity and isotopic purity.

Note: Specific experimental NMR data for D-erythro-Ritalinic acid-d10 is not publicly
available. The following data is predicted based on the known spectra of related, non-
deuterated compounds such as (x)-erythro-methylphenidate[1]. The deuteration at 10 positions
will lead to the absence of corresponding signals in the *H NMR spectrum and subtle isotopic
shifts in the 13C NMR spectrum.

Predicted *H NMR Data (Reference: (*)-erythro-
methylphenidate)

Due to the d10 labeling on the piperidine ring and adjacent positions, it is expected that all
proton signals corresponding to the piperidine ring and the a-carbon to the phenyl ring will be
absent in the *H NMR spectrum of D-erythro-Ritalinic acid-d10. The remaining signals would
be from the phenyl group.

Chemical Shift (ppm) Multiplicity Assighment

7.23-7.44 m Phenyl-H

Predicted **C NMR Data (Reference: (*)-erythro-
methylphenidate)[1]
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Chemical Shift (ppm) Assignment

172.8 C=0 (Carboxylic acid)
135.7 Phenyl-C (quaternary)
128.9 Phenyl-CH

128.6 Phenyl-CH

127.9 Phenyl-CH

58.9 CH-Ph

46.7 CH-Piperidine

30.7 CHaz-Piperidine

25.3 CHz-Piperidine

24.2 CH:z-Piperidine

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation
pattern of D-erythro-Ritalinic acid-d10, which is particularly important for its use as an internal
standard.

Note: Detailed experimental mass spectra for D-erythro-Ritalinic acid-d10 are not widely
published. The expected fragmentation pattern is inferred from the general fragmentation of
ritalinic acid and related compounds.

Expected Mass Spectrometry Data
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Parameter Value
lonization Mode Electrospray lonization (ESI), Positive
Parent lon [M+H]* m/z 230.3

Expected fragments would arise from the loss of
] the carboxylic acid group, and fragmentation of
Major Fragment lons o ] »
the piperidine ring. A common transition for

Ritalinic Acid-d10 is m/z 230.2 -> 93.1.

Experimental Protocols
NMR Spectroscopy Protocol (General)

Sample Preparation: Dissolve approximately 5-10 mg of D-erythro-Ritalinic acid-d10 in a
suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

o Acquire a standard *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

LC-MS/MS Protocol (General)

Sample Preparation: Prepare a stock solution of D-erythro-Ritalinic acid-d10 in a suitable
solvent (e.g., methanol). Prepare working solutions by diluting the stock solution.
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 Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer
(e.g., UPLC-Triple Quadrupole MS).

o Chromatographic Conditions:

o

Column: A C18 reverse-phase column is commonly used.

[¢]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

Flow Rate: 0.3-0.5 mL/min.

[¢]

[¢]

Injection Volume: 5-10 L.
e Mass Spectrometry Conditions:
o lonization: Electrospray lonization (ESI) in positive mode.
o Scan Type: Multiple Reaction Monitoring (MRM).
o MRM Transition (example): 230.2 — 93.1 (precursor ion — product ion).
o Collision Energy: Optimize for the specific instrument and compound.

o Data Analysis: Use the instrument's software to analyze the chromatograms and mass
spectra.

Visualizations
Experimental Workflow
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Caption: Workflow for the synthesis, characterization, and application of D-erythro-Ritalinic
acid-d10.

Conclusion

The characterization of D-erythro-Ritalinic acid-d10 by NMR and mass spectrometry is
essential for its validation as a reliable internal standard in analytical methods. While specific
experimental data is not readily available in the public domain, the methodologies and
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expected data presented in this guide provide a solid framework for researchers working with
this and similar deuterated compounds. The combination of NMR for structural confirmation
and MS for sensitive and specific quantification ensures the accuracy and reliability of
bioanalytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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